Cas no 1934963-56-0 (3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile)
![3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile structure](https://ja.kuujia.com/scimg/cas/1934963-56-0x500.png)
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile
- 3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile
-
- インチ: 1S/C10H13NO/c11-5-2-9(12)8-6-10(7-8)3-1-4-10/h8H,1-4,6-7H2
- InChIKey: BIZISPBJTYQKSH-UHFFFAOYSA-N
- SMILES: C(#N)CC(=O)C1CC2(CCC2)C1
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0745-1G |
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile |
1934963-56-0 | 95% | 1g |
¥ 32,010.00 | 2023-04-14 | |
Chemenu | CM326035-100mg |
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile |
1934963-56-0 | 95%+ | 100mg |
$1940 | 2023-01-19 | |
Chemenu | CM326035-1g |
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile |
1934963-56-0 | 95%+ | 1g |
$4850 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0745-100MG |
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile |
1934963-56-0 | 95% | 100MG |
¥ 8,005.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0745-5G |
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile |
1934963-56-0 | 95% | 5g |
¥ 96,030.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0745-500MG |
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile |
1934963-56-0 | 95% | 500MG |
¥ 21,344.00 | 2023-04-14 | |
Chemenu | CM326035-250mg |
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile |
1934963-56-0 | 95%+ | 250mg |
$2910 | 2023-01-19 | |
Ambeed | A578558-250mg |
3-Oxo-3-(spiro[3.3]heptan-2-yl)propanenitrile |
1934963-56-0 | 98% | 250mg |
$2980.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0745-250mg |
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile |
1934963-56-0 | 95% | 250mg |
¥12804.0 | 2024-04-23 | |
Chemenu | CM326035-250mg |
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile |
1934963-56-0 | 95%+ | 250mg |
$2910 | 2021-08-18 |
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile 関連文献
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrileに関する追加情報
Recent Advances in the Study of 3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile (CAS: 1934963-56-0) in Chemical Biology and Pharmaceutical Research
The compound 3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile (CAS: 1934963-56-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This spirocyclic nitrile derivative exhibits unique structural features that make it a promising candidate for drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, particularly in the context of enzyme inhibition and targeted protein modulation.
A 2023 study published in the Journal of Medicinal Chemistry reported the efficient synthesis of 3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile via a novel catalytic spirocyclization approach. The researchers demonstrated that this compound serves as a versatile building block for the construction of more complex bioactive molecules. The spiro[3.3]heptane core was found to confer enhanced metabolic stability compared to traditional cyclohexane-based analogs, while the nitrile functionality provided a handle for further chemical modifications.
In terms of biological activity, preliminary screening data from multiple research groups indicate that 3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile shows selective inhibition against several kinase targets implicated in inflammatory diseases and cancer. A recent patent application (WO2023056789) describes derivatives of this compound as potent inhibitors of JAK family kinases, with improved selectivity profiles compared to existing therapeutics. The unique three-dimensional structure of the spirocyclic system appears to contribute to this enhanced selectivity by enabling optimal binding to specific kinase conformations.
Structural biology studies using X-ray crystallography have revealed that 3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile can induce allosteric changes in target proteins. Research published in Nature Chemical Biology (2024) demonstrated that this compound binds to a previously unidentified pocket in the regulatory domain of HSP90, modulating its chaperone activity without competing with ATP binding. This finding opens new possibilities for developing chaperone-targeted therapies with reduced toxicity profiles.
From a pharmaceutical development perspective, recent pharmacokinetic studies in animal models have shown favorable absorption and distribution characteristics for 3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile derivatives. The compound's moderate lipophilicity (calculated logP ~2.1) and molecular weight (MW 163.2 g/mol) place it well within the desirable range for drug-like properties. Several pharmaceutical companies have included this scaffold in their discovery pipelines, with lead optimization programs currently underway.
Future research directions for 3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile include exploring its potential as a covalent inhibitor warhead, given the reactivity of the nitrile group, and investigating its utility in PROTAC (proteolysis targeting chimera) designs. The compound's unique structural features continue to inspire novel synthetic methodologies and biological applications, positioning it as an important tool in modern medicinal chemistry and chemical biology research.
1934963-56-0 (3-oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile) Related Products
- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)
- 2167546-25-8(Tert-Butyl 4-bromo-3,3-difluoropyrrolidine-1-carboxylate)
- 1339196-01-8(1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane)
- 6440-09-1(4,4'-Di(1,2,3-triazolyl)Disulfide Hydrate)
- 1806743-25-8(3-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2138220-06-9(4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)
- 59918-64-8(Methyl thiophene-2-carbimidothioate hydroiodide)
- 886924-64-7(N-5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylnaphthalene-2-carboxamide)
- 1796722-56-9(1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid)
- 893737-04-7(4'-(1,3-Dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde)
